N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-14-10-6-5-8(2)7-11(10)16-12(14)13-9(3)15/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDIFCIOEWNOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of benzothiazole compounds exhibit notable antimicrobial activity. For instance, studies have synthesized various acetamide derivatives that were evaluated for their antimicrobial efficacy against a range of pathogens. The results indicated that certain compounds demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has been investigated for its anticancer properties. A study focused on the synthesis of benzothiazole derivatives and their evaluation against cancer cell lines revealed that some compounds exhibited potent cytotoxic effects. This suggests that such derivatives could be developed into novel anticancer agents targeting specific pathways involved in tumor growth and proliferation .
Antitubercular Effects
The compound's derivatives have also been assessed for antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicated that certain N-substituted acetamides showed promising results in inhibiting the growth of this pathogen. Further investigations into their mechanisms of action revealed inhibition of key mycobacterial enzymes, making them potential candidates for new tuberculosis treatments .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Development of novel anticancer therapies |
| Antitubercular | New treatments for tuberculosis |
Case Study 1: Antimicrobial Evaluation
A study published in 2018 synthesized a series of N-substituted acetamides and evaluated their antimicrobial properties against various bacteria. The findings indicated that specific compounds exhibited significant activity against resistant strains, highlighting their potential as new antibiotics .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of benzothiazole derivatives, researchers reported that certain compounds derived from N-acetamides showed selective cytotoxicity towards cancer cells while sparing normal cells. These findings suggest a pathway for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of key enzymes in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in Benzothiazole-Acetamide Family
(a) Substituent Variations on the Benzothiazole Core
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): This derivative retains the aromatic benzothiazole ring but introduces a trifluoromethyl group at position 6 and a phenylacetamide side chain.
- Unlike the target compound’s dihydro core, this fully aromatic system may exhibit stronger planarity, affecting binding to biological targets like enzymes or receptors .
(b) Dihydrobenzothiazole Derivatives
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide (): This compound features a dihydrobenzothiazole ring with sulfone groups (1,1,3-trioxo), creating an electron-deficient core. The hydroxyphenyl acetamide moiety facilitates hydrogen bonding (N–H⋯O and O–H⋯O), which is critical for crystal packing and solubility.
(c) Non-Benzothiazole Analogues
- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide ():
A simpler phenylacetamide lacking the benzothiazole scaffold. The absence of the heterocyclic ring reduces π-stacking interactions and may limit target specificity, highlighting the benzothiazole moiety’s role in enhancing bioactivity .
Physicochemical and Pharmacokinetic Properties
| Compound | Core Structure | Key Substituents | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Target Compound | Dihydrobenzothiazole | 3-Ethyl, 6-methyl, Z-imine | ~3.2 | 1 (NH) | 3 (S, O) |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Aromatic benzothiazole | 6-CF₃, phenylacetamide | ~4.1 | 1 (NH) | 3 (S, O) |
| N-[6-(5,6-Dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide | Aromatic benzothiazole | 6-Dimethoxypyridinyl | ~2.8 | 1 (NH) | 5 (S, O) |
| N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-dihydrobenzothiazol-2-yl)-acetamide | Dihydrobenzothiazole | 1,1,3-Trioxo, 4-hydroxyphenyl | ~1.5 | 2 (NH, OH) | 6 (S, O) |
*Predicted using fragment-based methods.
Key Observations :
- The target compound’s moderate LogP (~3.2) balances lipophilicity and solubility, whereas the CF₃-substituted analogue (LogP ~4.1) may face solubility challenges.
- Electron-deficient cores (e.g., trioxo in ) increase polarity, enhancing aqueous solubility but reducing membrane permeability .
Biological Activity
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 298.426 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 2786-70-1 |
Antimicrobial Properties
Research indicates that compounds related to benzothiazole structures exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. A study demonstrated that N-(1,3-benzothiazol-2-yl)acetamide exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has highlighted the ability of similar benzothiazole derivatives to inhibit enzymes like carbonic anhydrase and cholinesterase, which are important in various physiological processes .
Case Studies
- Study on Antimicrobial Activity : In a comparative study, several benzothiazole derivatives were tested against a panel of bacterial pathogens. N-(1,3-benzothiazol-2-yl)acetamide demonstrated notable inhibitory concentrations against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
- Cytotoxicity Assay : A cytotoxicity assay performed on human cancer cell lines revealed that N-(1,3-benzothiazol-2-yl)acetamide significantly reduced cell viability at concentrations above 10 µM. The study concluded that the compound could be further explored for development into a chemotherapeutic agent .
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes leading to cell lysis.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways involving caspases and mitochondrial dysfunction.
- Enzyme Interaction : The compound likely interacts with specific enzymes critical for cellular metabolism and proliferation.
Q & A
Q. What are the optimal synthetic routes for N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide, and how are reaction conditions optimized?
The synthesis typically involves cyclization of substituted 2-aminothiophenol derivatives with ketones or aldehydes under acidic conditions. For example, refluxing 1-(adamantylacetyl)-1H-imidazole with a substituted benzothiazol-2-amine in chloroform can yield analogous benzothiazole-acetamide derivatives. Key parameters include solvent choice (e.g., CHCl₃ or EtOH), temperature control (reflux at ~80°C), and catalyst selection (e.g., imidazole derivatives). Post-synthesis purification via crystallization (e.g., 80% EtOH) ensures high yield (22–25%) and purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Spectroscopy : ¹H NMR (DMSO-d₆, δ 1.52–7.73 ppm) and IR (KBr, ν 1668 cm⁻¹ for C=O) confirm functional groups.
- Crystallography : X-ray diffraction (triclinic P1 space group) reveals planar acetamide geometry and gauche positioning of substituents. Hydrogen-bonded dimers (N–H⋯N, ~3.0 Å) and non-classical interactions (C–H⋯O, ~3.6 Å) stabilize the crystal lattice .
Advanced Research Questions
Q. How does the substitution pattern (e.g., ethyl, methyl) on the benzothiazole ring influence bioactivity and target selectivity?
Structure-activity relationship (SAR) studies suggest that alkyl substituents (e.g., ethyl, methyl) enhance lipophilicity, improving membrane permeability. For instance, 3-ethyl groups may reduce steric hindrance, facilitating interactions with hydrophobic enzyme pockets. Comparative assays with analogs (e.g., 3-propyl or 6-nitro derivatives) reveal that methyl at position 6 optimizes binding to thiazole-sensitive targets like kinase enzymes .
Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle).
- Purity validation : HPLC (>95% purity) and elemental analysis (e.g., C: 67.32%, H: 6.82%) eliminate batch variability .
- Mechanistic studies : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to distinguish true activity from assay artifacts .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol).
- MD simulations : NAMD/GROMACS assess stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns). The acetamide carbonyl forms hydrogen bonds with catalytic lysine residues (e.g., K721 in EGFR), while the benzothiazole ring engages in π-π stacking with phenylalanine side chains .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect physicochemical properties?
Crystal packing analysis shows that N–H⋯N hydrogen bonds (2.8–3.0 Å) and S⋯S interactions (3.6 Å) enhance thermal stability (m.p. 485–486 K). Solubility in DMSO (>10 mM) correlates with reduced π-stacking in polar solvents, while logP (~2.8) reflects moderate hydrophobicity suitable for blood-brain barrier penetration .
Methodological Considerations
- Synthetic Optimization : Use DoE (Design of Experiments) to screen solvent/base combinations (e.g., EtOH/NaH vs. DMF/K₂CO₃) for yield improvement .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and validate spectral profiles against PubChem entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
